Cas no 174603-62-4 (4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one)

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is a chlorinated indanone derivative with a methyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its rigid indanone scaffold and reactive carbonyl group make it suitable for further functionalization, enabling the construction of complex molecular frameworks. The chloro and methyl groups enhance its reactivity in substitution and coupling reactions, offering selectivity in synthetic pathways. With high purity and stability under standard conditions, it is a reliable building block for research and industrial applications. Its structural features contribute to its utility in medicinal chemistry and material science.
4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one structure
174603-62-4 structure
商品名:4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
CAS番号:174603-62-4
MF:C10H9ClO
メガワット:180.630861997604
MDL:MFCD09908154
CID:1093795
PubChem ID:11019473

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
    • 4-chloro-6-methyl-2,3-dihydroinden-1-one
    • 4-CHLORO-6-METHYL-1-INDANONE
    • 4-Chloro-6-methyl-indan-1-one
    • AKOS006312427
    • SCHEMBL8361271
    • AMY27963
    • MFCD09908154
    • 174603-62-4
    • N11141
    • WLZ3239
    • DB-305805
    • MDL: MFCD09908154
    • インチ: 1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
    • InChIKey: RFSLFDJIWTWXAS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C)=CC2C(CCC=21)=O

計算された属性

  • せいみつぶんしりょう: 180.0341926g/mol
  • どういたいしつりょう: 180.0341926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 17.1Ų

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB357526-250 mg
4-Chloro-6-methyl-1-indanone; .
174603-62-4
250 mg
€535.80 2023-07-19
Ambeed
A141269-1g
4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
174603-62-4 95+%
1g
$276.0 2024-04-22
Crysdot LLC
CD12132744-1g
4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
174603-62-4 95+%
1g
$276 2024-07-24
eNovation Chemicals LLC
Y0999864-5g
4-chloro-6-methyl-2,3-dihydroinden-1-one
174603-62-4 95%
5g
$1000 2025-02-25
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02349-1g
4-CHLORO-6-METHYL-1-INDANONE
174603-62-4 95%
1g
$609 2023-09-07
Alichem
A079000517-1g
4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
174603-62-4 95%
1g
287.04 USD 2021-05-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02349-5g
4-CHLORO-6-METHYL-1-INDANONE
174603-62-4 95
5g
$1050 2021-05-11
abcr
AB357526-250mg
4-Chloro-6-methyl-1-indanone; .
174603-62-4
250mg
€535.80 2025-02-20
eNovation Chemicals LLC
Y0999864-5g
4-chloro-6-methyl-2,3-dihydroinden-1-one
174603-62-4 95%
5g
$1000 2024-08-02
Chemenu
CM125930-1g
4-chloro-6-methyl-2,3-dihydro-1H-inden-1-one
174603-62-4 95%
1g
$*** 2023-03-30

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  30 - 60 min, reflux
1.2 Reagents: Aluminum chloride ,  Sodium chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Diethyl ether ;  1 h, 140 - 160 °C
リファレンス
Synthesis of 1-Indanones from Benzoic Acids
Huang, Yun-Sheng; Liu, Jian-Qiang; Zhang, Lang-Jun; Lu, He-Lin, Industrial & Engineering Chemistry Research, 2012, 51(3), 1105-1109

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Raw materials

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Preparation Products

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 関連文献

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-oneに関する追加情報

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174603-62-4): An Overview of Its Structure, Properties, and Applications

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174603-62-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, exhibits a wide range of biological activities and potential applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.

The molecular formula of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is C10H9OCl. The compound consists of a 2,3-dihydroindenone core with a chlorine atom at the 4-position and a methyl group at the 6-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule. The presence of the chlorine atom introduces polarity and enhances the compound's reactivity, while the methyl group provides steric hindrance and influences the molecule's conformational flexibility.

In terms of physical properties, 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is typically a solid at room temperature with a melting point ranging from 75 to 80°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethanol, and acetone. These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.

The synthesis of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several routes. One common method involves the cyclization of an appropriate precursor followed by functional group modifications. For instance, starting from a substituted acetylene or alkyne, a cyclization reaction can form the indanone core. Subsequent chlorination and methylation steps can then introduce the desired functional groups at the 4 and 6 positions, respectively. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly synthetic pathways for this compound.

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one has been extensively studied for its biological activities. Research has shown that this compound exhibits significant anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, it has demonstrated potential as an anticancer agent by inducing apoptosis in various cancer cell lines. These findings have sparked interest in exploring its therapeutic applications in the treatment of inflammatory diseases and cancer.

Beyond its biological activities, 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one has found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and photovoltaic devices. Recent studies have explored its use as a building block for designing novel materials with enhanced optoelectronic properties. The ability to fine-tune its electronic structure through chemical modifications further expands its potential applications in this field.

In conclusion, 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174603-62-4) is a multifaceted compound with a rich array of structural features and potential applications. Its unique chemical structure confers valuable physical properties and biological activities, making it an attractive target for both medicinal chemistry and materials science research. Ongoing studies continue to uncover new insights into its behavior and potential uses, highlighting its significance in advancing scientific knowledge and technological innovation.

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